2-Acetamido-4,4,4-trifluorobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

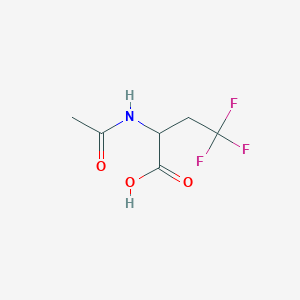

“2-Acetamido-4,4,4-trifluorobutanoic acid” is a chemical compound with the molecular formula C6H8F3NO3 . It has a molecular weight of 199.13 g/mol . This compound has interested many scientists in various fields of research and industry.

Synthesis Analysis

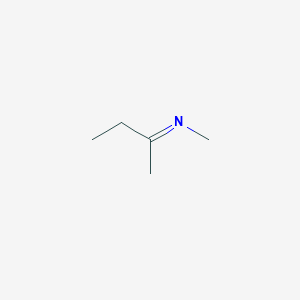

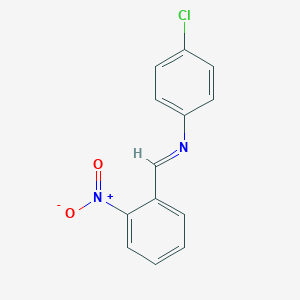

The synthesis of “2-Acetamido-4,4,4-trifluorobutanoic acid” involves the use of a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3 –CH2 –I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .

Molecular Structure Analysis

The molecular structure of “2-Acetamido-4,4,4-trifluorobutanoic acid” can be represented by the InChI string: InChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13) . The Canonical SMILES representation is CC(=O)NC(CC(F)(F)F)C(=O)O .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Acetamido-4,4,4-trifluorobutanoic acid” include a molecular weight of 199.13 g/mol , a topological polar surface area of 66.4 Ų , and a complexity of 214 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Toxicity

- Advanced Oxidation Processes for Environmental Remediation : A study emphasized the use of advanced oxidation processes (AOPs) to treat contaminants like acetaminophen, a compound related to 2-Acetamido-4,4,4-trifluorobutanoic acid, from aqueous media. The research highlighted the generation of various by-products and their biotoxicity, suggesting the significance of understanding degradation pathways and environmental impacts (Qutob et al., 2022).

Synthesis and Pharmaceutical Applications

- Pharmacological Activities of Derivatives : Research on Piracetam, a derivative of γ-aminobutyric acid, which shares a functional group similarity with 2-Acetamido-4,4,4-trifluorobutanoic acid, has been reviewed for its synthesis and wide range of biological activities. This highlights the potential for derivatives of 2-Acetamido-4,4,4-trifluorobutanoic acid in pharmaceutical applications (Dhama et al., 2021).

Environmental Contaminant Removal

- Adsorptive Removal from Water : Studies on the removal of contaminants from water emphasize the role of carbonaceous nanomaterials in adsorbing compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). This research is relevant for understanding how derivatives of 2-Acetamido-4,4,4-trifluorobutanoic acid might be effectively removed from environmental samples, highlighting the importance of addressing water pollution and protecting ecosystems (Liu et al., 2020).

Biopolymer Research

- Biopolymer Production and Applications : Poly (γ-glutamic acid) (PGA), produced by Bacillus subtilis, is a biodegradable and edible biopolymer with applications in various industries. Research on PGA underscores the commercial and academic interest in biopolymers derived from or related to 2-Acetamido-4,4,4-trifluorobutanoic acid, showcasing the compound's potential in food, pharmaceuticals, healthcare, and water treatment (Bajaj & Singhal, 2011).

Safety and Hazards

The safety data sheet for “2-Acetamido-4,4,4-trifluorobutanoic acid” indicates that it is harmful if swallowed and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or gas, and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

Eigenschaften

IUPAC Name |

2-acetamido-4,4,4-trifluorobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCRZHTXNJUSFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556363 |

Source

|

| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4,4,4-trifluorobutanoic acid | |

CAS RN |

120097-65-6 |

Source

|

| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.